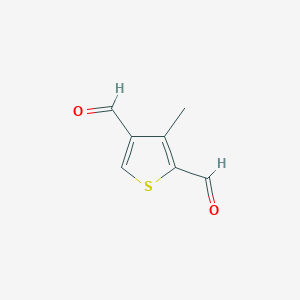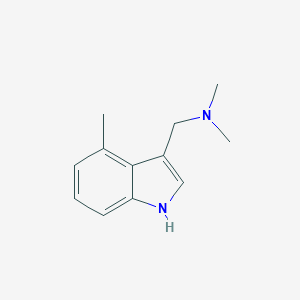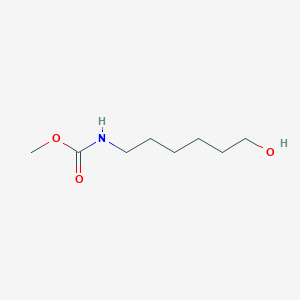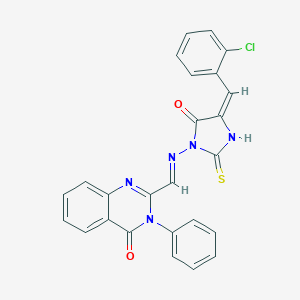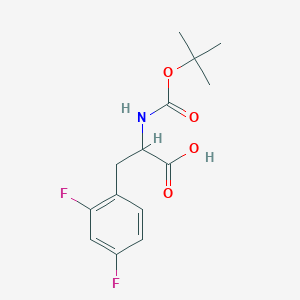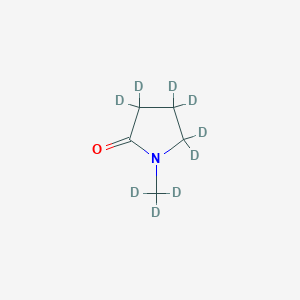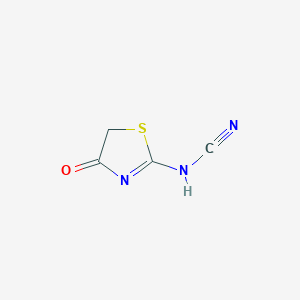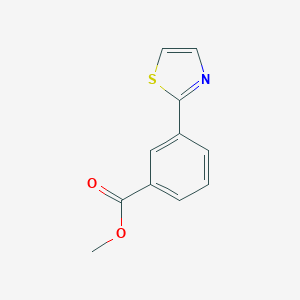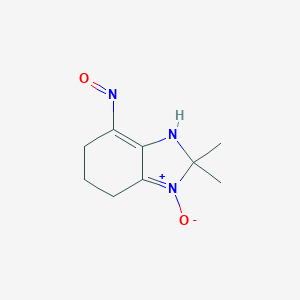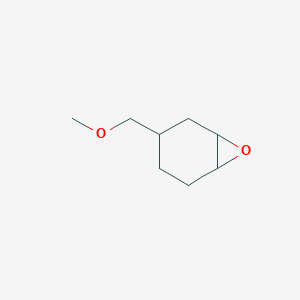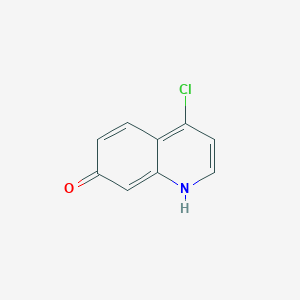
4-氯-7-羟基喹啉
描述
Synthesis Analysis
The synthesis of 4-Chloro-7-hydroxyquinoline derivatives typically involves multiple steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. The reaction conditions are optimized to achieve the desired product with high yield. For instance, the synthesis of 4-Chloro-8-methoxyquinoline, a closely related compound, achieved an overall yield of 33.81%, confirming the product through 1H NMR and MS analyses (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-hydroxyquinoline derivatives is crucial for their chemical behavior and interactions. These structures have been characterized in detail using techniques like multinuclear NMR spectroscopy and high-resolution mass spectrometry. For instance, the study of novel 2- and 8-substituted 4-amino-7-chloroquinolines presented their characterization and the synthesis of N-alkylated products, highlighting the significance of the chloro and hydroxy groups in the molecular structure (Dion B. Nemez et al., 2023).
Chemical Reactions and Properties
4-Chloro-7-hydroxyquinoline and its derivatives participate in various chemical reactions, including nucleophilic aromatic substitution, which can lead to a wide range of novel compounds. For example, novel 7-chloro-4-aminoquinoline derivatives were synthesized through this method, demonstrating the compound's versatility in forming biologically active molecules (Gulzar Fatima et al., 2021).
Physical Properties Analysis
The physical properties of 4-Chloro-7-hydroxyquinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition. These properties are critical for the compound's application in various fields. For instance, the crystal and molecular structure of 8-hydroxyquinoline chloranil complex provides insights into the compound's interaction capabilities and stability (C. Prout & A. G. Wheeler, 1967).
Chemical Properties Analysis
科学研究应用
抗氧化或促氧化作用:4-氯-7-羟基喹啉(CQ)已被研究其对自由基引发的红细胞溶血的抗氧化或促氧化作用。这项研究对于了解其作为抗肿瘤药物的潜在用途(Liu, Han, Lin, & Luo, 2002)具有重要意义。
癌症治疗:研究表明,类似4-氯-7-羟基喹啉的氯喹衍生物可被重新用于癌症治疗,因为它们能够抑制蛋白酶体并且在治疗恶性肿瘤方面表现出高效(Mao & Schimmer, 2008)。
抗疟疾和抗癌药物:氯喹及其衍生物已被重新用作抗癌药物。科学证据支持它们在抗癌治疗中的使用,尤其是与传统治疗方法结合使用(Verbaanderd等,2017)。
铃木-宫浦交叉偶联:该化合物已被用于铃木-宫浦交叉偶联合成4-芳基-8-羟基喹啉,这是制药和有机化学中的一个关键过程(Heiskanen & Hormi, 2009)。
分光光度法测定:提出了一种用于测定卤代8-羟基喹啉衍生物,包括4-氯-7-羟基喹啉的分光光度法,这对于药物分析是必不可少的(Belal, 1984)。
脂质体-水分配:已评估该化合物在脂质体-水分配中的作用,以及8-羟基喹啉及其铜配合物的作用。这对于了解疏水离子性有机化合物(HIOCs)的生物利用度和毒性具有重要意义(Kaiser & Escher, 2006)。
阿尔茨海默病治疗:已研究4-氯-7-羟基喹啉通过靶向铜和锌螯合来治疗阿尔茨海默病(Papazian等,2005)。
化学合成:合成N-(4-氯-3-氰基-7-乙氧基喹啉-6-基)乙酰胺,这是制备某些抗癌药物的重要中间体,突显了4-氯喹啉在制药合成中的重要性(Mao, Zhu, Chen, Shen, & Jiang, 2014)。
安全和危害
4-Chloro-7-hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-chloroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLNFPPFMFTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619052 | |
| Record name | 4-Chloroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-hydroxyquinoline | |
CAS RN |
181950-57-2 | |
| Record name | 4-Chloroquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



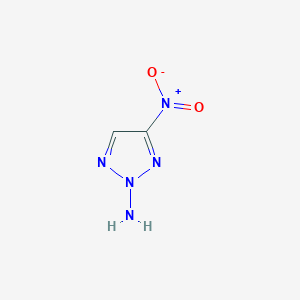
![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
